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Introduction
UNC6934 is a potent and selective chemical probe that targets the N-terminal PWWP

(PWWP1) domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known

as MMSET or WHSC1.[1][2] NSD2 is a histone methyltransferase that primarily catalyzes the

dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active gene

transcription.[3][4] Dysregulation of NSD2 activity through overexpression or mutation is

implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia.[4]

[5][6]

UNC6934 acts as an antagonist, binding to the aromatic cage of the NSD2-PWWP1 domain

and disrupting its interaction with H3K36me2-marked nucleosomes.[3][7] This disruption leads

to a change in the subcellular localization of NSD2, causing it to accumulate in the nucleolus.

[1][3][7] UNC7145 is a structurally related analogue of UNC6934 that is inactive against the

NSD2-PWWP1 domain and serves as an ideal negative control for experiments.[3][8]

These application notes provide detailed protocols for key experiments utilizing UNC6934 and

its negative control, UNC7145, to investigate NSD2 biology.
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Parameter UNC6934
UNC7145
(Negative
Control)

Assay Type Reference

Binding Affinity

(Kd)
80 ± 18 nM Inactive

Surface Plasmon

Resonance

(SPR)

[1]

91 ± 8 nM ---

Surface Plasmon

Resonance

(SPR)

[9]

In Vitro IC50 104 ± 13 nM ---

AlphaScreen

(NSD2-PWWP1

vs H3K36me2

nucleosome)

[9]

78 ± 29 nM 5.1 ± 1 µM

Full-length NSD2

vs H3K36me2

nucleosome

displacement

[3]

Cellular EC50 1.23 ± 0.25 µM Inactive

NanoBRET

(NSD2-

PWWP1:H3.3

interaction in

U2OS cells)

[3][10]

Table 2: Selectivity Profile of UNC6934

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.selleckchem.com/products/unc6934.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10116495/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10116495/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9189931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9189931/
https://www.chemicalprobes.org/unc6934
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Family Activity Assay Type Reference

PWWP Domains

Selective for NSD2-

PWWP1 over 15 other

human PWWP

domains

Differential Scanning

Fluorimetry (DSF)
[10]

Methyltransferases

No inhibition of a

panel of 33

methyltransferases

(including NSD1,

NSD2, NSD3, SETD2)

Biochemical Assays [10]

CNS

Receptors/Channels/T

ransporters

Inhibited human

sodium-dependent

serotonin transporter

with a Ki of 1.4 ± 0.8

µM

Radioligand Binding

Assays
[10]

Signaling Pathway and Experimental Workflow
Diagrams

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.chemicalprobes.org/unc6934
https://www.chemicalprobes.org/unc6934
https://www.chemicalprobes.org/unc6934
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

Experimental Intervention

NSD2

PWWP1
Domain

 contains

SET
Domain

 contains

Nucleolus

H3K36me2
Nucleosome

 binds to

 catalyzes H3K36me2 on

Active Gene
Transcription

 promotes

UNC6934

 induces nucleolar
localization of

 antagonizes

UNC7145
(Negative Control)

Click to download full resolution via product page

Figure 1: UNC6934 Mechanism of Action on the NSD2 Signaling Pathway.
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Figure 2: General Experimental Workflow for Studying UNC6934 Effects.
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Experimental Protocols
Assessment of Target Engagement in Live Cells using
NanoBRET™ Assay
This protocol is adapted from published studies to quantify the engagement of UNC6934 with

the NSD2-PWWP1 domain in live cells.[3]

Materials:

U2OS cells (or other suitable cell line)

DMEM with 10% FBS and penicillin/streptomycin

Opti-MEM™ I Reduced Serum Medium

Transfection reagent (e.g., Lipofectamine™ 3000)

Plasmids: NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3

HaloTag® NanoBRET™ 618 Ligand

NanoBRET™ Nano-Glo® Substrate

UNC6934 and UNC7145 (dissolved in DMSO)

White, opaque 96-well plates

Luminometer with 450nm and >600nm filters

Procedure:

Cell Seeding: Seed U2OS cells in a 96-well plate at a density that will result in 80-90%

confluency on the day of transfection.

Transfection: Co-transfect the cells with NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone

H3.3 plasmids using a suitable transfection reagent according to the manufacturer's

instructions.
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Compound Treatment: 24 hours post-transfection, replace the medium with Opti-MEM™

containing the HaloTag® NanoBRET™ 618 Ligand. Add UNC6934 or UNC7145 at various

concentrations (e.g., 0.1 to 50 µM). Include a DMSO-only control.

Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

Luminescence Measurement:

Add the NanoBRET™ Nano-Glo® Substrate to each well.

Immediately measure the luminescence at 450nm (donor emission) and >600nm

(acceptor emission) using a plate reader.

Data Analysis:

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

Normalize the ratios to the DMSO control.

Plot the normalized BRET ratio against the log of the compound concentration and fit a

dose-response curve to determine the EC50 value.

Analysis of NSD2 Subcellular Localization by
Immunofluorescence
This protocol describes how to visualize the UNC6934-induced relocalization of NSD2 to the

nucleolus.[1][11][12]

Materials:

U2OS cells grown on glass coverslips in a 24-well plate

UNC6934 (5 µM), UNC7145 (5 µM), and DMSO

4% Paraformaldehyde (PFA) in PBS

0.25% Triton™ X-100 in PBS
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Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

Primary antibody: anti-NSD2

Secondary antibody: Alexa Fluor® 488-conjugated anti-rabbit IgG

Nuclear stain (e.g., DAPI or Hoechst 33342)

Mounting medium

Confocal microscope

Procedure:

Cell Treatment: Treat U2OS cells with 5 µM UNC6934, 5 µM UNC7145, or DMSO for 4

hours.

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton™ X-100

for 10 minutes.

Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate with anti-NSD2 primary antibody diluted in blocking

buffer overnight at 4°C.

Secondary Antibody Incubation: Wash three times with PBS and incubate with the

fluorescently labeled secondary antibody for 1 hour at room temperature, protected from

light.

Staining and Mounting: Wash three times with PBS, stain with DAPI or Hoechst for 5

minutes, wash again, and mount the coverslips onto microscope slides using mounting

medium.

Imaging: Visualize the cells using a confocal microscope. Acquire images of the

DAPI/Hoechst channel (blue) and the Alexa Fluor® 488 channel (green).
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Analysis: Observe the localization of the green signal (NSD2) relative to the nucleus (blue).

In UNC6934-treated cells, expect to see an accumulation of NSD2 in distinct foci within the

nucleus, corresponding to the nucleoli.

Western Blot Analysis of H3K36me2 Levels
This protocol can be used to assess whether UNC6934, which targets a reader domain, affects

the overall levels of the H3K36me2 mark. Note that published data suggests UNC6934 does

not alter global H3K36me2 levels.[9]

Materials:

KMS-11 cells (or other relevant cell line)

UNC6934, UNC7145, and DMSO

RIPA buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-H3K36me2, anti-total Histone H3

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Treatment and Lysis: Treat cells with UNC6934, UNC7145, or DMSO for 24-72 hours.

Harvest and lyse the cells in RIPA buffer.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to

separate the proteins by size.

Transfer: Transfer the separated proteins to a membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Antibody Incubation:

Incubate the membrane with the anti-H3K36me2 primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detection: Wash the membrane with TBST, apply the ECL substrate, and detect the signal

using an imaging system.

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Histone H3

antibody as a loading control.

Analysis: Quantify the band intensities and normalize the H3K36me2 signal to the total H3

signal.

Co-Immunoprecipitation (Co-IP) to Identify NSD2
Interacting Proteins
This protocol can be adapted to investigate how UNC6934 might affect the interaction of NSD2

with its binding partners.[13][14][15]

Materials:

Cell line expressing endogenous or tagged NSD2

UNC6934, UNC7145, and DMSO
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Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA,

1% NP-40 with protease inhibitors)

Anti-NSD2 antibody or anti-tag antibody

Control IgG (from the same species as the primary antibody)

Protein A/G magnetic beads

Wash buffer (similar to lysis buffer but with lower detergent concentration)

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Mass spectrometry or Western blot for analysis

Procedure:

Cell Treatment and Lysis: Treat cells with UNC6934, UNC7145, or DMSO for the desired

time. Lyse the cells in Co-IP lysis buffer.

Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C

to reduce non-specific binding. Centrifuge and collect the supernatant.

Immunoprecipitation:

Add the anti-NSD2 antibody or control IgG to the pre-cleared lysate.

Incubate for 4 hours to overnight at 4°C with gentle rotation.

Capture of Immune Complexes: Add pre-washed Protein A/G magnetic beads and incubate

for another 1-2 hours at 4°C.

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the

beads 3-5 times with cold wash buffer.

Elution: Elute the protein complexes from the beads using elution buffer.

Analysis:
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Western Blot: Analyze the eluates by Western blot to confirm the pulldown of NSD2 and to

probe for known or suspected interacting partners.

Mass Spectrometry: For discovery of novel interactors, submit the eluates for analysis by

mass spectrometry.

Cell Viability Assay
This protocol is to assess the cytotoxic effects of UNC6934. Published data indicates no acute

cytotoxicity up to 5 µM in several cell lines.[3]

Materials:

Adherent or suspension cell lines

UNC6934 and UNC7145

96-well plates

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

Plate reader (absorbance or luminescence)

Procedure:

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

Compound Treatment: The next day (for adherent cells), add serial dilutions of UNC6934 or

UNC7145. Include a DMSO-only control.

Incubation: Incubate for the desired period (e.g., 72 hours).

Assay: Add the cell viability reagent according to the manufacturer's instructions and

incubate for the recommended time.

Measurement: Read the absorbance or luminescence using a plate reader.

Analysis: Normalize the data to the DMSO control and plot cell viability against compound

concentration to determine any potential cytotoxic effects.
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Concluding Remarks
UNC6934 and its inactive control UNC7145 are valuable tools for elucidating the biological

functions of the NSD2-PWWP1 domain. The protocols provided here offer a framework for

investigating target engagement, cellular localization, and the downstream consequences of

antagonizing the NSD2-PWWP1 interaction. Researchers are encouraged to optimize these

protocols for their specific cell lines and experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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